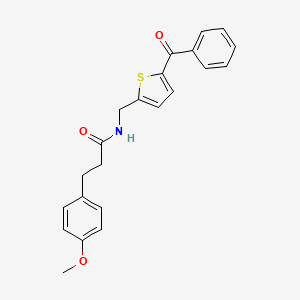
Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride” is a chemical compound with a molecular weight of 240.69 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecule contains 1 ester (aliphatic), 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 hydroxyl . It also includes a six-membered ring .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Furthermore, because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Organotin(IV) Complexes as Anticancer Drugs : A study conducted by Basu Baul et al. (2009) explored the synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, highlighting their potential as anticancer drugs. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting the importance of structural design in developing effective anticancer agents (Basu Baul et al., 2009).
Derivatives of β-Aminobutyric Acids : Research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids by Vasil'eva et al. (2016) involved the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, resulting in compounds with high pharmacological activity. This underscores the role of structural modification in enhancing biological activity and therapeutic potential (Vasil'eva et al., 2016).
Biological Activity Screening
- Novel N-(α-Bromoacyl)-α-amino Esters : A study by Yancheva et al. (2015) synthesized and screened novel N-(α-bromoacyl)-α-amino esters for cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, demonstrated low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, which may be beneficial for their use in prodrugs (Yancheva et al., 2015).
Inhibitors of Biosynthesis Pathways
- Inhibitors of M. tuberculosis Menaquinone Biosynthesis Pathway : The study by Li et al. (2011) identified 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These findings highlight the potential of structurally designed compounds to serve as potent inhibitors of critical biosynthetic pathways in pathogenic bacteria, offering a foundation for developing novel antibacterial agents (Li et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest a complex interaction with biological targets that result in diverse physiological changes.
Biochemical Pathways
Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways
Result of Action
Related compounds such as indole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
The potential pharmacological properties of such compounds have received increasing attention in recent years . Their huge potential in drug discovery has inspired a wide array of synthetic work . Future research could focus on exploring their biological activities and potential applications in medicine.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-13(2,11(15)12(16)17-3)10-6-4-9(8-14)5-7-10;/h4-7,11H,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZPQITAQSBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
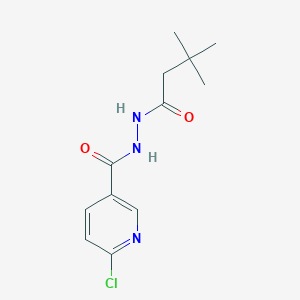
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)

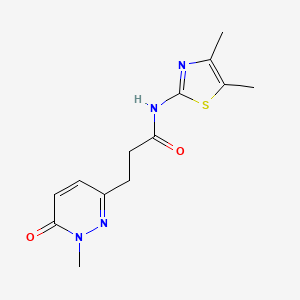
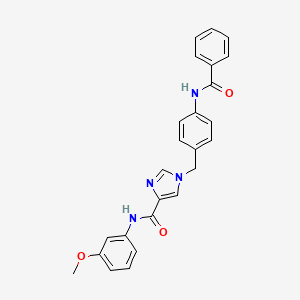
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)
![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)
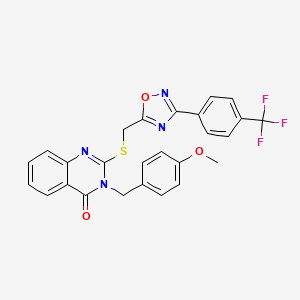
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)

